4-bromo-1'-methyl-1H,1'H-3,4'-bipyrazole
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Overview
Description
4-Bromo-1’-methyl-1H,1’H-3,4’-bipyrazole is a heterocyclic compound with the molecular formula C7H7BrN4 and a molecular weight of 227.06 g/mol . This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a bromine atom and a methyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1’-methyl-1H,1’H-3,4’-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-pyrazole with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
While specific industrial production methods for 4-bromo-1’-methyl-1H,1’H-3,4’-bipyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1’-methyl-1H,1’H-3,4’-bipyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrazole rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted bipyrazole, while oxidation might produce a pyrazole-4-carboxylic acid derivative .
Scientific Research Applications
4-Bromo-1’-methyl-1H,1’H-3,4’-bipyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-1’-methyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-1,2,3-triazole: Similar in structure but with a triazole ring instead of a bipyrazole.
4-Bromo-1H-pyrazole: Lacks the methyl group and the second pyrazole ring.
1-Methyl-1H-pyrazole: Similar but without the bromine atom
Uniqueness
4-Bromo-1’-methyl-1H,1’H-3,4’-bipyrazole is unique due to its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-12-4-5(2-10-12)7-6(8)3-9-11-7/h2-4H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDMAELXRTZPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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